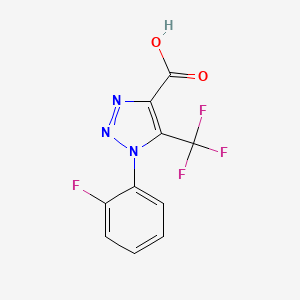

1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Systematic Nomenclature and IUPAC Conventions

Hierarchical Nomenclature Breakdown

The IUPAC name 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid follows systematic rules for heterocyclic compounds:

- Parent heterocycle : The 1,2,3-triazole ring (five-membered, three nitrogen atoms) serves as the core structure.

- Substituent numbering :

- Tautomeric designation : The 1H- prefix specifies the hydrogen resides on the nitrogen at position 1, avoiding ambiguity with 2H or 3H tautomers.

Table 1: Structural Components and Their IUPAC Designations

| Component | Position | IUPAC Role |

|---|---|---|

| 1,2,3-Triazole | Core | Parent heterocycle |

| 2-Fluorophenyl | N1 | Substituent |

| Trifluoromethyl (-CF₃) | C5 | Substituent |

| Carboxylic acid | C4 | Functional group |

This nomenclature aligns with Hantzsch-Widman rules, prioritizing electronegative substituents (fluorine) and functional groups (-COOH) for lowest locants.

Properties

IUPAC Name |

1-(2-fluorophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F4N3O2/c11-5-3-1-2-4-6(5)17-8(10(12,13)14)7(9(18)19)15-16-17/h1-4H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQMJWLWOIXXHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=C(N=N2)C(=O)O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F4N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole compound with notable potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H5F4N3O2

- Molecular Weight : 275.16 g/mol

- IUPAC Name : 1-(2-fluorophenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid

- Appearance : Powder

- Purity : Typically >95% .

Biological Activity Overview

Triazole derivatives have been extensively studied for their biological activities, particularly in antifungal and anticancer applications. The specific compound exhibits several notable biological properties:

Antifungal Activity

Triazoles, including the compound under review, are known to inhibit fungal cytochrome P450 enzymes (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity and leads to fungal cell death. Studies have shown that triazoles can modulate the expression of mammalian CYP genes as well, indicating potential off-target effects that warrant further investigation .

Anticancer Potential

Research into triazole derivatives has revealed promising anticancer properties. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor growth by targeting various oncogenic pathways. The specific compound may interact with molecular targets involved in cancer cell proliferation and survival, although detailed studies are needed to elucidate these mechanisms .

The mechanisms through which this compound exerts its biological effects are still being explored. However, potential mechanisms include:

- Inhibition of Enzymes : Similar triazoles have been shown to inhibit enzymes involved in steroid hormone metabolism and xenobiotic processing .

- Gene Expression Modulation : Triazoles can influence the expression of genes related to drug metabolism and cellular stress responses, which may contribute to their antifungal and anticancer activities .

Case Studies and Research Findings

Several studies have investigated the biological activity of triazole compounds similar to the one discussed:

-

Antifungal Efficacy Study :

A comparative study on various triazole fungicides demonstrated that they significantly inhibited fungal growth in vitro. The study highlighted that compounds with trifluoromethyl substitutions exhibited enhanced potency against resistant fungal strains . -

Cytotoxicity Assessment :

In vitro cytotoxicity assays revealed that triazole derivatives could induce apoptosis in cancer cell lines. The EC50 values for similar compounds were recorded, providing insights into their potential therapeutic indices . -

Toxicogenomic Analysis :

A toxicogenomic study indicated that exposure to triazole fungicides resulted in altered expression profiles of CYP genes in mammalian systems, suggesting a need for careful evaluation of their safety and efficacy in clinical settings .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit potent antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. A study found that modifications in the triazole ring structure can enhance activity against resistant strains of bacteria.

Anticancer Properties

Triazole compounds are being explored for their anticancer potential. Specifically, 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid has shown promise in inhibiting cancer cell proliferation in vitro. A notable case study involved its application in breast cancer cell lines, where it induced apoptosis through the activation of specific apoptotic pathways.

Agricultural Applications

Fungicides

The compound's triazole structure is a key feature in fungicide development. It has been evaluated for its efficacy against various fungal pathogens affecting crops. Field trials indicated that formulations containing this compound significantly reduced fungal infections in crops such as wheat and barley.

Materials Science Applications

Polymer Chemistry

In materials science, the incorporation of triazole compounds into polymers has been investigated for enhancing thermal stability and mechanical properties. Research indicates that adding this compound to polymer matrices results in improved performance characteristics.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against resistant bacterial strains |

| Anticancer Properties | Induces apoptosis in breast cancer cell lines | |

| Agricultural Science | Fungicides | Reduces fungal infections in wheat and barley |

| Materials Science | Polymer Chemistry | Enhances thermal stability and mechanical properties |

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial activity of various triazole derivatives, including our compound. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics against Staphylococcus aureus.

Case Study 2: Anticancer Mechanism

In vitro experiments on MCF-7 breast cancer cells revealed that treatment with this compound led to a dose-dependent increase in apoptosis markers. This suggests potential as a therapeutic agent in cancer treatment.

Case Study 3: Agricultural Field Trials

Field trials conducted over two growing seasons demonstrated that crops treated with formulations containing this compound had a 30% reduction in fungal disease incidence compared to untreated controls.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at Position 1 (Aryl Groups)

The aryl group at position 1 significantly impacts electronic and steric properties:

- 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid : Replacing the 2-fluorophenyl with 4-chlorophenyl increases lipophilicity and enhances antitumor activity (growth inhibition GP = 68.09% against NCI-H522 lung cancer cells) due to improved membrane permeability .

- 1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid: The amino group improves solubility and antimicrobial activity against Gram-positive/-negative pathogens, including Vibrio cholerae, but lacks the trifluoromethyl group’s metabolic stability .

Substituent Variations at Position 5

- 5-Methyl vs. Trifluoromethyl : 5-Methyl derivatives (e.g., 1-(3-chloro-4-fluorophenyl)-5-methyl variant) exhibit lower electronegativity, reducing acidity (pKa ~4.5–5.0) compared to trifluoromethyl analogs (pKa ~3.5–4.0) .

- 5-Formyl Group : In 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, the formyl group enables ring-chain tautomerism, forming a cyclic hemiacetal (20% in solution), which is absent in the trifluoromethyl analog .

Key Structural and Functional Insights

- Electron-Withdrawing Effects : The trifluoromethyl group enhances acidity (pKa ~3.5–4.0) and stabilizes the triazole ring against enzymatic degradation compared to methyl or formyl groups .

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Overview:

The most widely used and efficient method for synthesizing 1,2,3-triazoles, including the target compound, is the copper-catalyzed azide-alkyne cycloaddition. This reaction proceeds under mild conditions, exhibits high regioselectivity, and tolerates a variety of functional groups.

- Reaction of a 2-fluorophenyl azide with an alkyne bearing a trifluoromethyl group or vice versa.

- Use of copper(I) salts such as CuI as the catalyst.

- Solvent systems commonly include DMF/MeOH mixtures or DMF alone.

- Reaction temperatures range from ambient to 100 °C, with reaction times from several hours to 24 hours.

- Acidic additives such as sulfuric acid or formic acid may be used to enhance reaction rates and yields.

- After reaction completion, purification is usually done by silica gel column chromatography.

Research Example:

A procedure described by the American Chemical Society details the use of CuI catalyst in DMF/MeOH solvent with sulfuric acid at 100 °C for 24 hours to afford 4-substituted 1,2,3-triazoles in good yields. The reaction mixture is then filtered, concentrated, and purified chromatographically.

Copper-Mediated Trifluoromethylation of Iodotriazoles

Overview:

For introducing the trifluoromethyl group at the 5-position of the triazole ring, copper-mediated trifluoromethylation of 4-iodotriazoles is an effective strategy.

- Copper(I) iodide reacts with methyl-2,2-difluoro-2-(fluorosulfonyl) acetate (Chen's reagent) and tetrabutylammonium iodide to generate a copper-carboxylate complex.

- Decarboxylation produces difluorocarbene and fluoride ion, which form a Cu–CF3 intermediate.

- This intermediate then cross-couples with 4-iodotriazole to yield the trifluoromethylated triazole.

Significance:

This method allows for selective trifluoromethylation under relatively mild conditions and moderate yields, enabling the synthesis of trifluoromethyl-substituted triazoles such as the target compound.

One-Pot Multi-Step Synthesis via TMS-Alkyne and Diazide Intermediates

Overview:

Recent advances include one-pot reactions using trimethylsilyl (TMS) alkynes and diazide intermediates, followed by copper or palladium catalysis and desilylation steps to afford structurally diverse 1,2,3-triazoles.

- Short synthetic routes with high yields.

- Stability of key intermediates allows for modular synthesis.

- Potential for functional group tolerance including fluorinated substituents.

Relevance:

This approach offers a versatile platform for synthesizing fluorinated triazoles, including trifluoromethylated derivatives.

Summary Table of Preparation Methods

Detailed Research Findings

- The copper-catalyzed azide-alkyne cycloaddition remains the cornerstone for synthesizing fluorinated 1,2,3-triazoles due to its robustness and versatility.

- Copper-mediated trifluoromethylation using Chen's reagent is a powerful method to introduce the trifluoromethyl group at specific positions on the triazole ring, crucial for the target compound's synthesis.

- Ultrasonic irradiation techniques offer innovative ring-closing strategies, though more commonly applied to related heterocycles, they may be adapted for the target compound synthesis.

- One-pot synthesis strategies employing TMS-alkynes and diazides provide efficient access to diverse triazole derivatives, facilitating rapid analog generation.

- Metal-free methods provide environmentally friendly alternatives, although their application to trifluoromethylated fluorophenyl triazoles is still under exploration.

Q & A

Q. What are the standard synthetic routes for 1-(2-fluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid?

The synthesis typically involves cyclocondensation of precursors such as fluorophenyl azides and trifluoromethyl alkynes under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions. Reaction optimization includes temperature control (60–80°C), solvent selection (e.g., DMF or THF), and purification via column chromatography. Key intermediates are monitored by TLC, and final products are characterized by -NMR, -NMR, and HRMS to confirm regioselectivity and purity .

Q. How is the regioselectivity of the triazole ring confirmed in this compound?

Regioselectivity (1,4- vs. 1,5-disubstitution) is determined using -NMR to analyze coupling constants and NOE effects. X-ray crystallography (e.g., single-crystal studies) provides definitive proof, as seen in analogous triazole derivatives, where bond angles and torsional strain differentiate substitution patterns .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR spectroscopy : -NMR identifies fluorine environments (e.g., trifluoromethyl vs. fluorophenyl signals).

- Mass spectrometry : HRMS confirms molecular weight and fragmentation patterns.

- IR spectroscopy : Validates carboxylic acid (-COOH) and triazole (C=N) functional groups .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield improvements require solvent screening (e.g., switching from THF to DMF for better solubility) and catalyst optimization (e.g., CuI vs. CuSO/sodium ascorbate). Microwave-assisted synthesis reduces reaction time (from 24h to 2–4h) and enhances regioselectivity (>95% 1,4-triazole) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC values (e.g., anticancer assays) may arise from cell-line variability or assay conditions. Standardized protocols (e.g., MTT vs. ATP-based viability assays) and SAR studies comparing substituent effects (e.g., fluorophenyl vs. chlorophenyl analogs) clarify structure-activity relationships .

Q. How does the trifluoromethyl group influence metabolic stability in vivo?

The -CF group enhances lipophilicity (logP ~2.5) and resistance to oxidative metabolism, as shown in microsomal stability assays. Comparative studies with non-fluorinated analogs reveal prolonged half-lives (>4h in murine models) due to reduced CYP450-mediated degradation .

Q. What computational methods predict binding modes to biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations identify interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. The carboxylic acid moiety often forms hydrogen bonds with active-site residues, while the fluorophenyl group engages in hydrophobic packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.